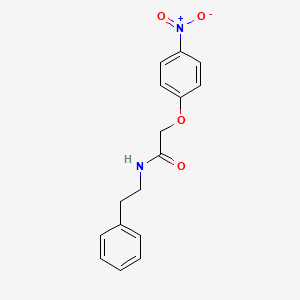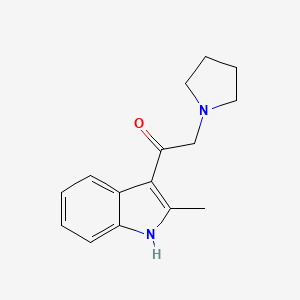![molecular formula C18H31NO2 B6141529 1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)
1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TMDP, and it is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of TMDP is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. TMDP has been shown to bind to certain receptors in the brain, which can lead to the activation or inhibition of various signaling pathways.
Biochemical and Physiological Effects:
TMDP has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin, which can have a significant impact on mood and behavior. TMDP has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TMDP is its high affinity for certain neurotransmitter receptors, which makes it a valuable tool in the study of these receptors and their functions. However, TMDP also has some limitations in laboratory experiments. For example, it can be difficult to control the dosage of TMDP, which can make it challenging to study its effects in a controlled manner.
Direcciones Futuras
There are many potential future directions for the study of TMDP. One area of interest is the development of new drugs that target the same receptors as TMDP, but with improved pharmacological properties. Another area of interest is the study of the long-term effects of TMDP on the brain and other organs, which could have implications for the treatment of certain diseases. Additionally, the development of new methods for synthesizing TMDP could lead to improvements in its availability and cost-effectiveness.
Métodos De Síntesis
The synthesis of TMDP involves the reaction of piperidine with 2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolane-4-methanol in the presence of a suitable catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
TMDP has been widely used in scientific research for a variety of purposes. One of the main applications of TMDP is in the study of the central nervous system. TMDP has been shown to have a high affinity for certain neurotransmitter receptors, which makes it a valuable tool in the study of these receptors and their functions.
Propiedades
IUPAC Name |
1-[[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c1-13-9-14(2)17(15(3)10-13)18-20-12-16(21-18)11-19-7-5-4-6-8-19/h9,14-18H,4-8,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXDBTDFBZRPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1C2OCC(O2)CN3CCCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolane, 2-(2,4,6-trimethylcyclohex-3-enyl)-4-(1-piperidylmethyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)
![1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6141448.png)


![methyl 3-[(phenoxyacetyl)amino]benzoate](/img/structure/B6141463.png)
![N-{3-allyl-2-[(2-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl}-2-furamide](/img/structure/B6141478.png)



![[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)

![2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6141545.png)
![ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)
